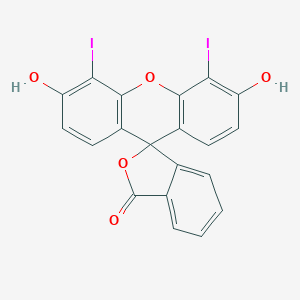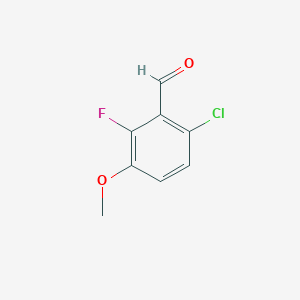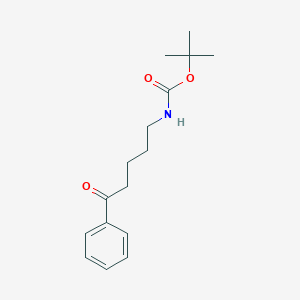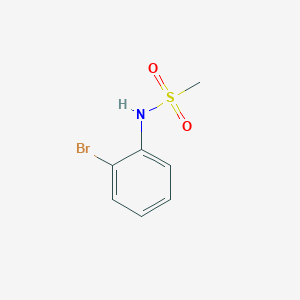
5-Prop-1-ynylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Prop-1-ynylpyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known as propiolactone or β-propiolactone and is a cyclic ester of propenoic acid. This compound is widely used in the synthesis of various chemicals and materials due to its unique properties and reactivity.
Mechanism Of Action
The mechanism of action of 5-Prop-1-ynylpyrrolidin-2-one involves the formation of covalent bonds with various functional groups, including amino, hydroxyl, and carboxyl groups. The compound can also react with nucleic acids, leading to the formation of adducts that can cause DNA damage and cell death.
Biochemical And Physiological Effects
5-Prop-1-ynylpyrrolidin-2-one has various biochemical and physiological effects, including its ability to cross-link proteins and nucleic acids. The compound can also cause DNA damage and cell death, leading to its potential application in cancer therapy. Additionally, it has been shown to have antiviral and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Advantages And Limitations For Lab Experiments
5-Prop-1-ynylpyrrolidin-2-one has several advantages and limitations for lab experiments. One of the main advantages is its reactivity, which makes it an excellent cross-linking agent for proteins and nucleic acids. However, the compound is highly reactive and can cause DNA damage, which can limit its use in certain applications. Additionally, the compound is highly toxic and can pose a significant risk to researchers working with it.
Future Directions
There are several future directions for the research and development of 5-Prop-1-ynylpyrrolidin-2-one. One potential application is in the development of new cancer therapies, where the compound can be used to cross-link proteins and nucleic acids, leading to cell death. Additionally, the compound can be used in the development of new antibiotics due to its antiviral and antibacterial properties. Further research is needed to explore the potential applications of 5-Prop-1-ynylpyrrolidin-2-one in these and other fields.
Conclusion
In conclusion, 5-Prop-1-ynylpyrrolidin-2-one is a chemical compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore the full potential of this compound in various fields.
Synthesis Methods
The synthesis of 5-Prop-1-ynylpyrrolidin-2-one involves the reaction of propargyl alcohol with pyrrolidone in the presence of a catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, and the product is obtained in high yield. The compound can also be synthesized via the oxidation of propylene oxide or the reaction of propionic acid with acetylene.
Scientific Research Applications
5-Prop-1-ynylpyrrolidin-2-one has various scientific research applications due to its unique properties. It is widely used in the synthesis of various chemicals and materials, including polymers, resins, and pharmaceuticals. The compound is also used as a cross-linking agent for proteins and nucleic acids, and it can be used in the sterilization of medical equipment.
properties
CAS RN |
122123-77-7 |
|---|---|
Product Name |
5-Prop-1-ynylpyrrolidin-2-one |
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
5-prop-1-ynylpyrrolidin-2-one |
InChI |
InChI=1S/C7H9NO/c1-2-3-6-4-5-7(9)8-6/h6H,4-5H2,1H3,(H,8,9) |
InChI Key |
YEQXZEKGPGBBAM-UHFFFAOYSA-N |
SMILES |
CC#CC1CCC(=O)N1 |
Canonical SMILES |
CC#CC1CCC(=O)N1 |
synonyms |
2-Pyrrolidinone,5-(1-propynyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)


![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)